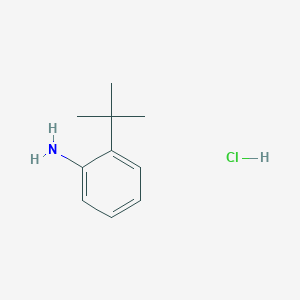

2-tert-butylaniline Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-tert-butylaniline Hydrochloride is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 185.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthetic Chemistry

Chemo- and Regioselective Reactions

2-tert-Butylaniline is utilized in copper-catalyzed cross-coupling reactions. It allows for effective amination of 2-chlorobenzoic acids, demonstrating its utility in forming complex organic molecules . This compound's sterically hindered nature enhances selectivity and yield in various synthetic pathways.

Ugi Reaction

A notable application of 2-tert-butylaniline is in the Ugi multicomponent reaction, where it participates in synthesizing atropisomeric peptide analogues. In a study, an equimolar mixture of 2-tert-butylaniline, benzoic acid, benzaldehyde, and tert-butyl isocyanide was reacted at elevated temperatures to yield products with high stereocontrol (95% yield, 92:8 diastereomeric ratio) . This highlights the compound's versatility in generating complex structures with specific stereochemical properties.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-tert-butylaniline exhibit antimicrobial properties. For instance, compounds synthesized from this aniline derivative were tested against Mycobacterium tuberculosis, showing promising minimum inhibitory concentrations (MIC90) against both drug-susceptible and resistant strains . This suggests potential applications in developing new antimicrobial agents.

Drug Development

The compound has been involved in synthesizing multi-kinase inhibitors for treating chronic diseases such as Chronic Myeloid Leukemia. Its structural modifications have led to the development of analogs with enhanced efficacy and selectivity . The ability to modify the aniline structure allows researchers to explore various pharmacological profiles.

Material Science

Polymeric Applications

In material science, 2-tert-butylaniline has been used to prepare functional polymers. It can be incorporated into polyimides and other polymeric materials to enhance thermal stability and mechanical properties . The steric hindrance provided by the tert-butyl group improves the material's resistance to degradation under thermal stress.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Yield/Effectiveness |

|---|---|---|

| Synthetic Chemistry | Copper-catalyzed cross-coupling | High selectivity |

| Ugi reaction for peptide synthesis | 95% yield, 92:8 d.r. | |

| Medicinal Chemistry | Antimicrobial activity against M. tuberculosis | MIC90 values indicate effectiveness |

| Development of multi-kinase inhibitors | Enhanced efficacy | |

| Material Science | Preparation of functional polymers | Improved thermal stability |

Case Studies

-

Ugi Reaction Case Study

In a recent study, researchers successfully employed 2-tert-butylaniline in a four-component Ugi reaction to synthesize novel peptide analogues. The study highlighted how varying reaction conditions influenced yield and stereochemical outcomes, emphasizing the compound's role in generating diverse chemical entities . -

Antimicrobial Activity Study

Another investigation assessed the antimicrobial properties of derivatives synthesized from 2-tert-butylaniline against Mycobacterium tuberculosis. The results demonstrated significant inhibitory effects, paving the way for further exploration into its medicinal applications .

属性

CAS 编号 |

60190-54-7 |

|---|---|

分子式 |

C10H16ClN |

分子量 |

185.69 g/mol |

IUPAC 名称 |

2-tert-butylaniline;hydrochloride |

InChI |

InChI=1S/C10H15N.ClH/c1-10(2,3)8-6-4-5-7-9(8)11;/h4-7H,11H2,1-3H3;1H |

InChI 键 |

KPJUKKJWHVFWLF-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=CC=C1N.Cl |

规范 SMILES |

CC(C)(C)C1=CC=CC=C1N.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。